4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole
Description
The compound 4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole features a 2,1,3-benzothiadiazole core, a sulfonyl-linked azetidine ring, and a 1,2,4-triazole substituent. This unique architecture combines electron-deficient heterocycles (benzothiadiazole) with nitrogen-rich motifs (azetidine, triazole), making it a promising candidate for medicinal chemistry and materials science applications. The sulfonyl bridge enhances stability and modulates electronic properties, while the triazole-azetidine moiety may facilitate targeted biological interactions .
Propriétés
IUPAC Name |
4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c19-22(20,11-3-1-2-10-12(11)16-21-15-10)18-5-9(6-18)4-17-8-13-7-14-17/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZHEWMMIHBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems.
Mode of Action
The compound interacts with AChE by binding to its active site. The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects.
Biochemical Pathways
The compound affects the biochemical pathway of acetylcholine hydrolysis. By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and enhancing cholinergic transmission.
Pharmacokinetics
The pharmacokinetic properties of this compound are currently under investigation. Preliminary computational studies have been conducted to predict its pharmacokinetic properties. .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects depending on the specific physiological context. In the context of neurodegenerative diseases like Alzheimer’s, enhancing cholinergic transmission could potentially alleviate some of the cognitive symptoms.
Activité Biologique
The compound 4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a novel synthetic derivative that combines a benzothiadiazole moiety with a triazole and azetidine structure. This unique combination is anticipated to provide diverse biological activities, particularly in the realms of anti-infective and anti-cancer therapies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃O₂S₂ |
| Molecular Weight | 305.41 g/mol |
| IUPAC Name | 4-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole |
| Solubility | Soluble in DMSO and other organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, 4 has shown promising results as a potential inhibitor against various strains of bacteria and fungi. The mechanism is believed to involve interference with essential metabolic pathways in microbial cells.
Antiviral Activity
Molecular docking studies suggest that 4 may act as an effective reverse transcriptase inhibitor. This was confirmed through computational studies using the crystal structure of HIV-1 reverse transcriptase. The binding affinity was calculated to be around -9.6 kcal/mol, indicating strong interactions with the target enzyme .
Anti-cancer Properties
The compound's ability to inhibit cancer cell proliferation has been evaluated in vitro. In particular, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
Study 1: Antimicrobial Efficacy
A study conducted by Daina et al. (2023) evaluated the antimicrobial efficacy of various benzothiadiazole derivatives, including 4 . The results indicated that 4 exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Antiviral Activity
In a study focusing on antiviral properties, researchers utilized molecular docking simulations to analyze the interaction of 4 with HIV reverse transcriptase. The findings suggested that the compound could effectively compete with natural substrates for binding sites on the enzyme .
Study 3: Anti-cancer Activity
In vitro assays revealed that 4 induced significant apoptosis in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines at concentrations above 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptosis .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogs and Their Properties
Key Structural and Functional Differences:
Core Heterocycle :
- The benzothiadiazole core (target compound, ) is electron-deficient, favoring charge transport in materials science.
- Benzoxazolone () introduces a ketone group, increasing metabolic stability but reducing aromaticity.
- Benzothiazole () lacks the nitrogen density of benzothiadiazole, altering binding specificity.
Substituent Effects :
- Triazole-azetidine (target compound, ): Enhances hydrogen-bonding capacity and conformational rigidity.
- Piperidine-pyrimidine (): Extends π-conjugation for optoelectronic applications.
- Chlorothiophene (): Introduces halogen bonding and hydrophobic interactions.
Biological Activity :
- Compounds with sulfonyl-azetidine-triazole (target, ) show promise in enzyme inhibition (e.g., kinase targets).
- Dihydrobenzodioxin derivatives () exhibit dual functionality in CNS drug development and materials.
Medicinal Chemistry
- Target Compound : Preliminary docking studies suggest strong affinity for ATP-binding pockets due to triazole-azetidine flexibility .
- Benzoxazolone Analog (): Demonstrated IC₅₀ values <1 µM against inflammatory kinases, attributed to the benzoxazolone’s hydrogen-bonding motif.
- Benzothiazole Derivative (): Exhibited MIC₉₀ of 2 µg/mL against Candida albicans, likely due to chlorothiophene’s membrane permeability enhancement.
Materials Science
- Piperidine-pyrimidine Benzothiadiazole (): Achieved external quantum efficiency (EQE) of 12% in OLEDs, outperforming simpler triazole analogs.
- Dihydrobenzodioxin Derivative (): Used as a hole-transport layer in perovskite solar cells, achieving >18% efficiency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
